molecular formula C28H40O6 B1253223 Dihydrowithaferin A

Dihydrowithaferin A

Cat. No.: B1253223
M. Wt: 472.6 g/mol
InChI Key: YRXCLNDPESBJHL-CKNDUULBSA-N
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Description

Dihydrowithaferin A is a withanolide, a type of naturally occurring steroidal lactoneThis compound has garnered significant interest due to its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dihydrowithaferin A can be synthesized through various chemical reactions. One common method involves the regioselective Michael addition to the A ring of withanolides. This process typically requires specific reagents and conditions to ensure the desired stereochemistry and yield .

Industrial Production Methods

Industrial production of this compound often involves extraction from the plant Withania somnifera. The extraction process includes using solvents like dichloromethane and methanol to isolate the compound from the plant material .

Chemical Reactions Analysis

Types of Reactions

Dihydrowithaferin A undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include ethyl mercaptan, thiophenol, and L-cysteine ethyl ester. These reagents help in modifying the structure of this compound to produce derivatives with different biological activities .

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound. These derivatives often exhibit enhanced or altered biological activities compared to the parent compound .

Scientific Research Applications

Dihydrowithaferin A has a wide range of scientific research applications:

Mechanism of Action

Dihydrowithaferin A exerts its effects through multiple molecular targets and pathways. It inhibits acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic signaling. Additionally, it modulates various transcription factors, including NF-κB, which plays a crucial role in inflammation and cell survival .

Properties

Molecular Formula

C28H40O6

Molecular Weight

472.6 g/mol

IUPAC Name

(1S,2R,6S,7R,9R,11S,12S,15R,16S)-6-hydroxy-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-3-one

InChI

InChI=1S/C28H40O6/c1-14-11-21(33-25(32)17(14)13-29)15(2)18-5-6-19-16-12-24-28(34-24)23(31)8-7-22(30)27(28,4)20(16)9-10-26(18,19)3/h15-16,18-21,23-24,29,31H,5-13H2,1-4H3/t15-,16-,18+,19-,20-,21+,23-,24+,26+,27-,28+/m0/s1

InChI Key

YRXCLNDPESBJHL-CKNDUULBSA-N

SMILES

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)CCC6O)C)O5)C)CO

Isomeric SMILES

CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)CC[C@@H]6O)C)O5)C)CO

Canonical SMILES

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)CCC6O)C)O5)C)CO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydrowithaferin A
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Dihydrowithaferin A
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Dihydrowithaferin A
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Dihydrowithaferin A
Reactant of Route 5
Dihydrowithaferin A
Reactant of Route 6
Dihydrowithaferin A

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